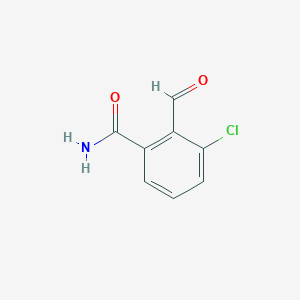
3-Chloro-2-formylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-formylbenzamide is an organic compound with the molecular formula C8H6ClNO It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the third position and a formyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Chloro-2-formylbenzamide can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with formamide under specific conditions. The reaction typically requires a catalyst, such as silver(I) and ammonium persulfate, in a biphasic system (CHCl3/water) to facilitate the oxidative decarboxylation of N-aroylglycine .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial factors in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-formylbenzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under appropriate conditions.
Major Products Formed
Oxidation: 3-Chloro-2-carboxybenzamide
Reduction: 3-Chloro-2-hydroxybenzamide
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-formylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-chloro-2-formylbenzamide and its derivatives involves interactions with specific molecular targets. For instance, benzimidazole derivatives synthesized from this compound have shown activity against cancer cell lines by inhibiting specific enzymes and pathways involved in cell proliferation . The presence of electron-donating or electron-withdrawing groups on the benzene ring can significantly influence the compound’s bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-2-methylbenzamide
- 3-Chloro-2-hydroxybenzamide
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
Uniqueness
3-Chloro-2-formylbenzamide is unique due to the presence of both a chlorine atom and a formyl group on the benzene ring. This combination allows for diverse chemical reactivity and potential biological activities. Compared to similar compounds, it offers a distinct set of properties that can be leveraged in various applications, from synthetic chemistry to drug development .
Eigenschaften
Molekularformel |
C8H6ClNO2 |
|---|---|
Molekulargewicht |
183.59 g/mol |
IUPAC-Name |
3-chloro-2-formylbenzamide |
InChI |
InChI=1S/C8H6ClNO2/c9-7-3-1-2-5(8(10)12)6(7)4-11/h1-4H,(H2,10,12) |
InChI-Schlüssel |
JPLWYGJZGQMMMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)C=O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-amino-2-(methylthio)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12972563.png)

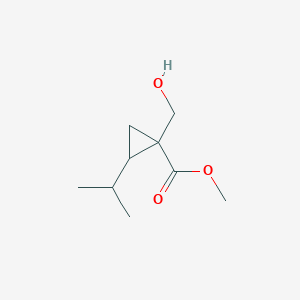
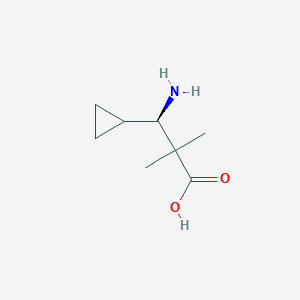
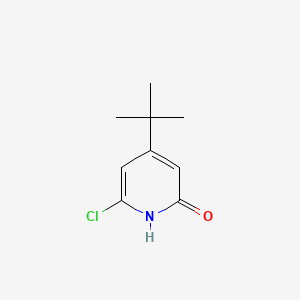

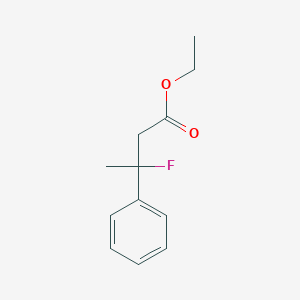
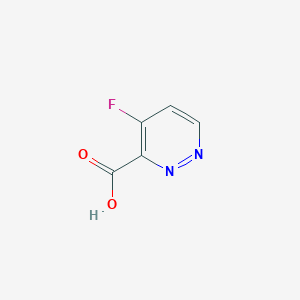
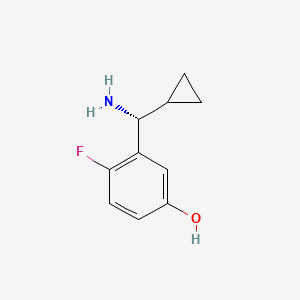
![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B12972626.png)

![3-Methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12972628.png)
![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12972631.png)

